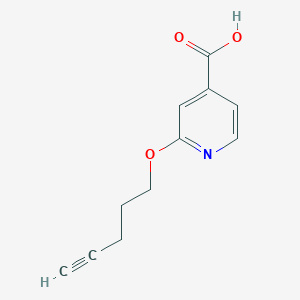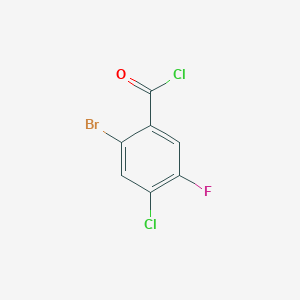
2-Bromo-4-chloro-5-fluorobenzoyl chloride
Übersicht
Beschreibung
2-Bromo-4-chloro-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C₇H₂BrCl₂FO . It belongs to the class of benzoyl chlorides and contains bromine, chlorine, fluorine, and oxygen atoms. This compound is used primarily in laboratory research and chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms. The chlorine and bromine atoms are positioned ortho and para to each other, respectively. The functional group is the benzoyl chloride moiety. The compound’s three-dimensional arrangement influences its reactivity and properties .Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Safety and Hazards
Wissenschaftliche Forschungsanwendungen
Regioselective Ortho-Lithiation
- Application : Deprotonation of fluoroarenes, including those with chlorine or bromine substituents, is a notable application. This process, using potassium tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide, can lead to the production of various benzoic acids. A specific example includes the treatment of 1-chloro-4-fluorobenzene leading to different chloro-fluorobenzoic acids (Mongin & Schlosser, 1996).
Molecular Conformational Structures
- Application : Investigation of molecular structures and conformational compositions of halobenzoyl chlorides, including 2-fluorobenzoyl chloride, in gas phases. This involves extensive quantum chemical calculations and experimental data, highlighting trends in molecular behavior with varying ortho halogen atomic sizes (Johansen, Dahl & Hagen, 2013).
Intramolecular Arylthiolations
- Application : Aryl thioureas, including 2-fluoro and 2-chloro aryl thioureas, undergo intramolecular C–S linkage formation catalyzed by Cu(I) and Pd(II). This selective bond formation is essential in synthesizing 2-aminobenzothiazoles from 2-halothioureas (Sahoo, Banerjee, Chakraborty & Patel, 2012).
Reductive Dechlorination and Hydrolytic Dehalogenation
- Application : Alcaligenes denitrificans NTB-1 utilizes compounds like 4-chloro-, 4-bromo-, and 2,4-dichlorobenzoate (excluding 4-fluorobenzoate) as carbon and energy sources. This process involves hydrolytic dehalogenation, yielding products like 4-hydroxybenzoate (van den Tweel, Kok & de Bont, 1987).
Synthesis of Pharmaceutical Compounds
- Application : 2-Bromo-4-chloro-5-fluorobenzoyl chloride is utilized in synthesizing various pharmaceutical compounds, such as thromboxane receptor antagonists. This involves processes like regioselective Heck cross-coupling and synthesis steps involving different halobenzoic acids (W. C. W. and Mason, 1998).
Synthesis Processes and Optimization
- Application : Synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, an intermediate for antibiotics like ciprofloxacin, is another application. This involves reviewing and optimizing various production processes considering environmental protection and yield (Bian Ming & Zhang Tianyong, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-5-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECANNDBCZFBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259496 | |
| Record name | Benzoyl chloride, 2-bromo-4-chloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804897-32-2 | |
| Record name | Benzoyl chloride, 2-bromo-4-chloro-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804897-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2-bromo-4-chloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



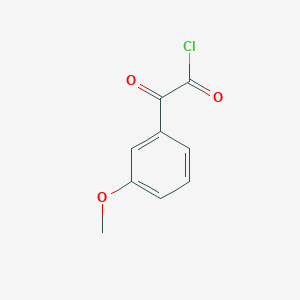
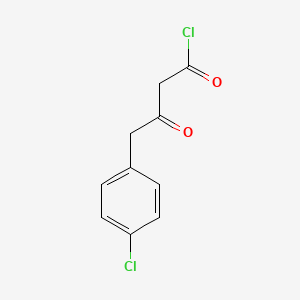

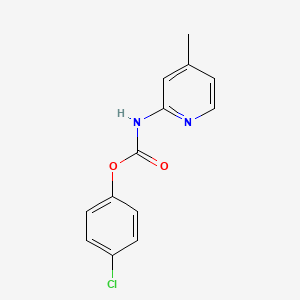

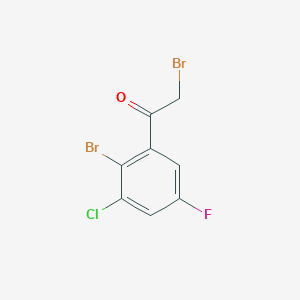
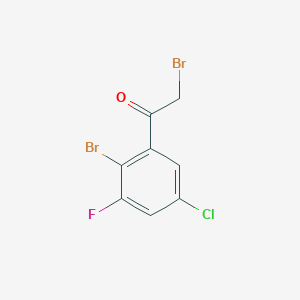
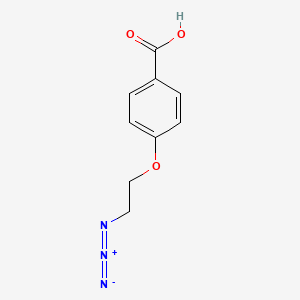
![tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1410959.png)
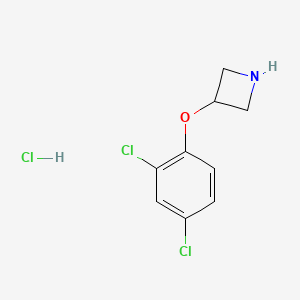

![[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410963.png)
